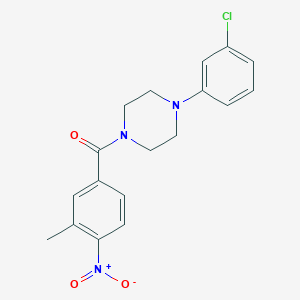
1-(3-CHLOROPHENYL)-4-(3-METHYL-4-NITROBENZOYL)PIPERAZINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-CHLOROPHENYL)-4-(3-METHYL-4-NITROBENZOYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a 3-chlorophenyl group and a methanone moiety attached to a 3-methyl-4-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-4-(3-METHYL-4-NITROBENZOYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 3-chlorophenyl group.
Attachment of Methanone Moiety: The final step involves the reaction of the substituted piperazine with 3-methyl-4-nitrobenzoyl chloride under anhydrous conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-CHLOROPHENYL)-4-(3-METHYL-4-NITROBENZOYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).
Major Products Formed
Reduction of Nitro Group: 4-(3-Chloro-phenyl)-piperazin-1-yl-(3-methyl-4-aminophenyl)-methanone.
Substitution of Chloro Group: 4-(3-Substituted-phenyl)-piperazin-1-yl-(3-methyl-4-nitro-phenyl)-methanone.
Applications De Recherche Scientifique
1-(3-CHLOROPHENYL)-4-(3-METHYL-4-NITROBENZOYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-CHLOROPHENYL)-4-(3-METHYL-4-NITROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
[4-(3-Chloro-phenyl)-piperazin-1-yl]-(3-methyl-4-aminophenyl)-methanone: Similar structure but with an amine group instead of a nitro group.
[4-(3-Substituted-phenyl)-piperazin-1-yl]-(3-methyl-4-nitro-phenyl)-methanone: Variations in the substituent on the phenyl ring.
Uniqueness
The uniqueness of 1-(3-CHLOROPHENYL)-4-(3-METHYL-4-NITROBENZOYL)PIPERAZINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a 3-chlorophenyl group and a methanone moiety attached to a 3-methyl-4-nitrophenyl group makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C18H18ClN3O3 |
|---|---|
Poids moléculaire |
359.8g/mol |
Nom IUPAC |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone |
InChI |
InChI=1S/C18H18ClN3O3/c1-13-11-14(5-6-17(13)22(24)25)18(23)21-9-7-20(8-10-21)16-4-2-3-15(19)12-16/h2-6,11-12H,7-10H2,1H3 |
Clé InChI |
CMAYDJNYJPAZQZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


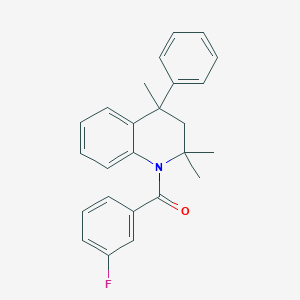
![tetramethyl 6'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B447541.png)
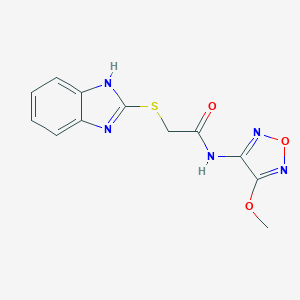
![2-(3,5-dimethylphenyl)-8-methoxy-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B447544.png)
![5-(4-fluorophenyl)-N-(3-methoxy-5-nitrophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B447546.png)
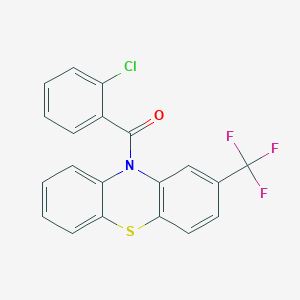
![ethyl (2Z)-5-phenyl-2-[2,2,6-trimethyl-3-sulfanylidene-1-(2,2,2-trifluoroacetyl)quinolin-4-ylidene]-1,3-dithiole-4-carboxylate](/img/structure/B447548.png)
![1-[(2,4-Dimethylbenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B447549.png)
![{4-[({5-Nitro-2-furoyl}oxy)methyl]-1,2,5-oxadiazol-3-yl}methyl 5-nitro-2-furoate](/img/structure/B447550.png)
![1-{[(5-Bromo-2-thienyl)methylene]amino}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B447552.png)
![2-(4-iodophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B447553.png)
![2-(1,3-benzothiazol-2-yl)-4-{(E)-[(2-hydroxyethyl)imino]methyl}-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B447555.png)
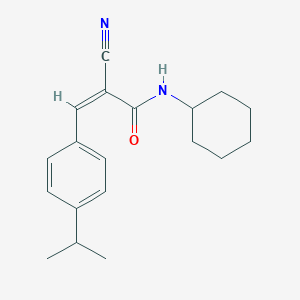
![2-[2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B447559.png)
